1-(2-Bromoethyl)-4-phenoxybenzene
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Overview
Description
1-(2-Bromoethyl)-4-phenoxybenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group and a phenoxy group
Preparation Methods
The synthesis of 1-(2-Bromoethyl)-4-phenoxybenzene typically involves the reaction of 4-phenoxybenzyl alcohol with hydrobromic acid in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(2-Bromoethyl)-4-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation Reactions: The phenoxy group can undergo oxidation to form phenolic derivatives.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride. Common reagents used in these reactions include sodium hydride, potassium tert-butoxide, and palladium catalysts. .
Scientific Research Applications
1-(2-Bromoethyl)-4-phenoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-4-phenoxybenzene involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
1-(2-Bromoethyl)-4-phenoxybenzene can be compared with other similar compounds such as:
1-(2-Bromoethyl)-2-phenoxybenzene: Differing in the position of the phenoxy group, which can influence its reactivity and applications.
1-(2-Bromoethyl)-4-methoxybenzene:
1-(2-Bromoethyl)-4-alkoxybenzene: Variations in the alkoxy group can lead to differences in solubility and reactivity
Properties
Molecular Formula |
C14H13BrO |
---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4-phenoxybenzene |
InChI |
InChI=1S/C14H13BrO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10-11H2 |
InChI Key |
WPERBPOPFLPZGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCBr |
Origin of Product |
United States |
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